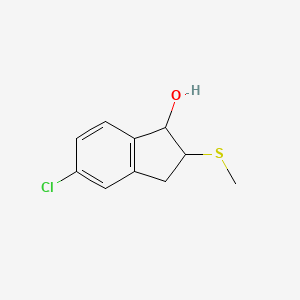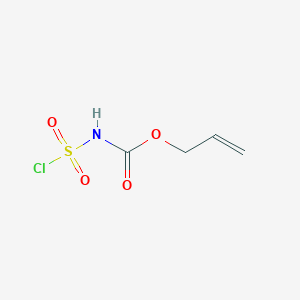
Bis(3-chlorophenyl)borinic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-chlorophenyl)borinic acid is an organoboron compound characterized by the presence of two 3-chlorophenyl groups attached to a boron atom, which is also bonded to a hydroxyl group This compound is part of the borinic acid family, known for their unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)borinic acid typically involves the reaction of 3-chlorophenylboronic acid with a suitable boron source under controlled conditions. One common method is the addition of organometallic reagents to boranes, such as boron trichloride or boron tribromide, followed by hydrolysis to yield the desired borinic acid . The reaction conditions often require low temperatures to prevent over-alkylation and formation of undesired by-products.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-chlorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-chlorophenylboronic acid.
Reduction: Formation of 3-chlorophenylborane.
Substitution: Formation of various substituted borinic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(3-chlorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the synthesis of polymers and materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of bis(3-chlorophenyl)borinic acid involves its ability to coordinate with various nucleophiles, such as amines and alcohols. This coordination facilitates the activation of substrates in catalytic reactions. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles and stabilizing reaction intermediates . This property is particularly useful in catalytic processes, such as amidation and cross-coupling reactions.
Comparación Con Compuestos Similares
- Bis(3,4,5-trifluorophenyl)borinic acid
- Phenylboronic acid
- 3-chlorophenylboronic acid
Comparison:
- Bis(3-chlorophenyl)borinic acid vsBis(3,4,5-trifluorophenyl)borinic acid : The trifluorophenyl derivative exhibits higher electron-withdrawing properties, making it more reactive in certain catalytic reactions .
- This compound vsPhenylboronic acid : Phenylboronic acid is more commonly used and studied, but this compound offers unique reactivity due to the presence of chlorine substituents .
- This compound vs3-chlorophenylboronic acid : The borinic acid has two 3-chlorophenyl groups, enhancing its Lewis acidity and making it more effective in certain catalytic applications .
Propiedades
Número CAS |
433338-06-8 |
|---|---|
Fórmula molecular |
C12H9BCl2O |
Peso molecular |
250.9 g/mol |
Nombre IUPAC |
bis(3-chlorophenyl)borinic acid |
InChI |
InChI=1S/C12H9BCl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,16H |
Clave InChI |
HEMGPARMYBRMGB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


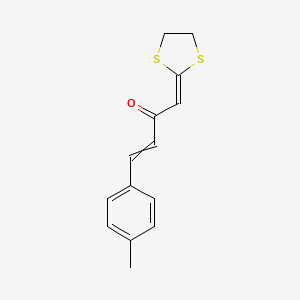
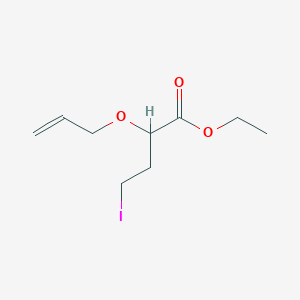
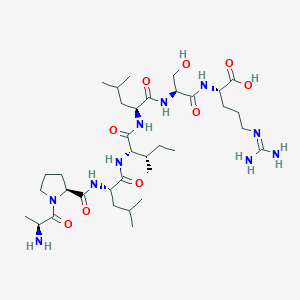
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
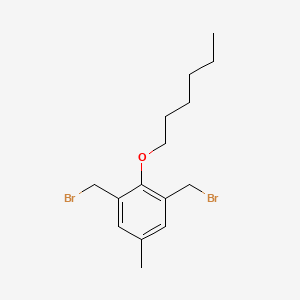
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
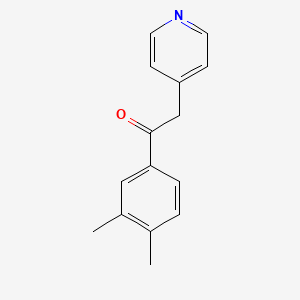
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
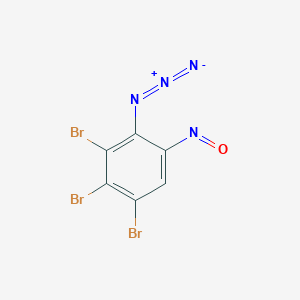
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
